![molecular formula C9H10ClFN2 B2858641 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride CAS No. 2173998-84-8](/img/structure/B2858641.png)
3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
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Overview
Description
3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 2173998-84-8 . It has a molecular weight of 200.64 .
Molecular Structure Analysis
The InChI code for 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is 1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-2-7(4-8)6-11;/h1-4,9H,5,12H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride” is used in chemical synthesis . Its unique structure makes it a valuable compound in the creation of a variety of chemical products.
Radiolabeled Amino Acids for Tumor Imaging
The compound has been used in the synthesis of radiolabeled amino acids for tumor imaging . Specifically, the ®- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated in the rat 9L gliosarcoma brain tumor model using cell uptake assays, biodistribution studies, and micro–positron emission tomography .
Brain Tumor Imaging with Positron Emission Tomography
The compound has been used in the development of novel tracers for brain tumor imaging with positron emission tomography . The (S)-enantiomer of [18F]4 provided higher tumor uptake and higher tumor to brain ratios compared to the ®-enantiomer .
Development of Novel AFETP Analogue for PET Tumor Imaging
A novel AFETP analogue, (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]hexanoic acid (AFETH), was synthesized using “3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride” and tested through cell uptake and bio-distribution studies in a mouse model of high-grade glioma .
Safety and Hazards
properties
IUPAC Name |
3-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-2-7(4-8)6-11;/h1-4,9H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXPBTZGEUDAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CF)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride |
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